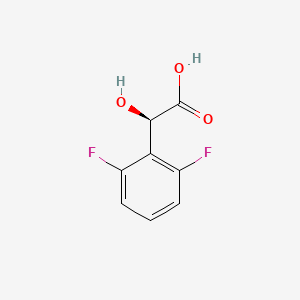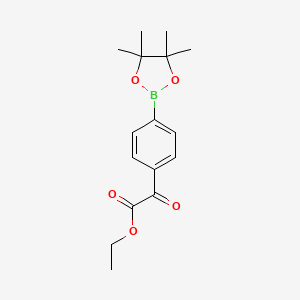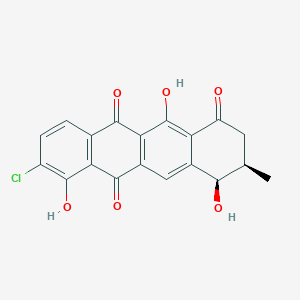
rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione: is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a chlorine atom. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione involves multiple steps, including the formation of the tetracene core and subsequent functionalization. Common synthetic routes may involve Diels-Alder reactions, Friedel-Crafts acylation, and selective chlorination and hydroxylation reactions. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydroxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Studies focus on its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
- rel-(3R,4R)-4-Bromo-3-fluorotetrahydro-2H-pyran
- (3R,4R)-rel-3-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile
Comparison: Compared to similar compounds, rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione stands out due to its unique combination of hydroxyl and chlorine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H13ClO6 |
|---|---|
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
(3R,4R)-8-chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydro-2H-tetracene-1,6,11-trione |
InChI |
InChI=1S/C19H13ClO6/c1-6-4-11(21)12-8(15(6)22)5-9-14(19(12)26)16(23)7-2-3-10(20)18(25)13(7)17(9)24/h2-3,5-6,15,22,25-26H,4H2,1H3/t6-,15-/m1/s1 |
Clave InChI |
VYZRGVNZHYVQDP-NPMWZIQKSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)C2=C(C3=C(C=C2[C@@H]1O)C(=O)C4=C(C3=O)C=CC(=C4O)Cl)O |
SMILES canónico |
CC1CC(=O)C2=C(C3=C(C=C2C1O)C(=O)C4=C(C3=O)C=CC(=C4O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine](/img/structure/B12956530.png)


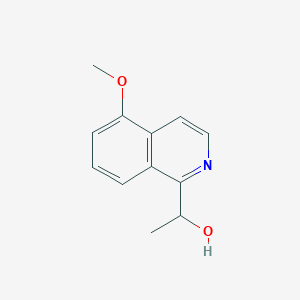
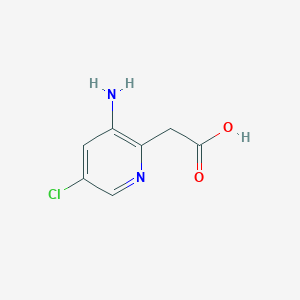
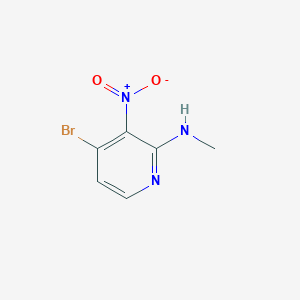
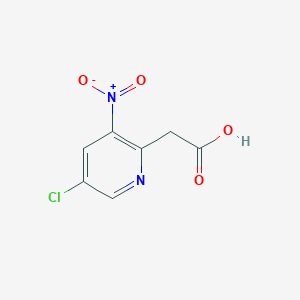


![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)


